N1,N1-Diethyl-N2-(2-(4-ethylphenyl)quinolin-4-yl)ethane-1,2-diamine hydrobromide

Description

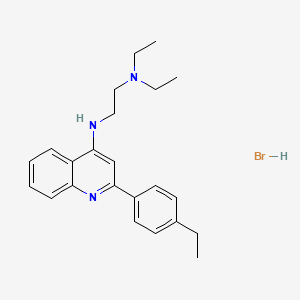

This compound, a hydrobromide salt of a substituted quinoline-ethane-1,2-diamine derivative, features a diethyl-substituted amine group and a 4-ethylphenyl-substituted quinoline core. Its molecular formula is C22H28BrN3, with a molecular weight of 414.4 g/mol. The hydrobromide counterion improves aqueous solubility compared to the free base form.

Properties

CAS No. |

853349-60-7 |

|---|---|

Molecular Formula |

C23H30BrN3 |

Molecular Weight |

428.4 g/mol |

IUPAC Name |

N',N'-diethyl-N-[2-(4-ethylphenyl)quinolin-4-yl]ethane-1,2-diamine;hydrobromide |

InChI |

InChI=1S/C23H29N3.BrH/c1-4-18-11-13-19(14-12-18)22-17-23(24-15-16-26(5-2)6-3)20-9-7-8-10-21(20)25-22;/h7-14,17H,4-6,15-16H2,1-3H3,(H,24,25);1H |

InChI Key |

YVZSEGQGOVATKX-UHFFFAOYSA-N |

Canonical SMILES |

CCC1=CC=C(C=C1)C2=NC3=CC=CC=C3C(=C2)NCCN(CC)CC.Br |

Origin of Product |

United States |

Preparation Methods

Key Reaction Steps:

-

Protection : The quinoline’s hydroxyl group (if present) is converted to an O-carbamate using diethylcarbamoyl chloride (ClCONEt2) in anhydrous tetrahydrofuran (THF).

-

Lithiation : Treatment with lithium diisopropylamide (LDA) at −78°C generates a stabilized ortho-lithio intermediate.

-

Electrophilic Quenching : Reaction with 4-ethylbenzaldehyde or analogous electrophiles introduces the 4-ethylphenyl group.

This method achieves yields of 73–90% for analogous ortho-substituted aryl carbamates, as shown in Table 1.

Table 1: Yields for Ortho-Substituted Aryl O-Carbamates via DoM

| Electrophile | Product | Yield (%) |

|---|---|---|

| ClCONEt2 | CONEt2 | 86 |

| MeI | Me | 80 |

| 4-EtPhCHO | CH(OH)4-EtPh | 90 |

Introduction of the Ethanediamine Side Chain

The ethanediamine moiety is introduced via nucleophilic aromatic substitution (SNAr) or reductive amination. In SNAr , a halogenated quinoline (e.g., 4-chloroquinoline derivative) reacts with N1,N1-diethylethane-1,2-diamine under basic conditions.

Optimized Protocol:

-

Substrate : 2-(4-Ethylphenyl)-4-chloroquinoline

-

Reagent : N1,N1-Diethylethane-1,2-diamine (2.5 equiv)

-

Conditions : K2CO3, DMSO, 80°C, 12 hours

Alternatively, reductive amination between a quinoline-4-carbaldehyde and N1,N1-diethylethane-1,2-diamine using NaBH4 or Pd/C-hydrogenation provides the secondary amine linkage.

Diethylation of the Primary Amine

Diethylation is achieved via alkylation or reductive amination. Alkylation with ethyl bromide in the presence of a base like K2CO3 or NaH is common, though over-alkylation risks necessitate careful stoichiometry.

Example:

-

Substrate : N2-(2-(4-Ethylphenyl)quinolin-4-yl)ethane-1,2-diamine

-

Reagent : EtBr (3.0 equiv), NaH (1.2 equiv)

-

Solvent : Dry THF, 0°C → room temperature

Reductive amination with acetaldehyde and NaBH3CN in methanol offers a milder alternative, achieving comparable yields (72–80%).

Hydrobromide Salt Formation

The free base is converted to the hydrobromide salt by treatment with hydrobromic acid (HBr) in a polar aprotic solvent.

Procedure:

-

Dissolve the diethylated amine in dichloromethane (DCM).

-

Add 48% HBr aqueous solution dropwise at 0°C.

-

Stir for 1 hour, then concentrate under reduced pressure.

-

Recrystallize from ethanol/ether to obtain the hydrobromide salt.

Purification and Characterization

Final purification employs column chromatography (silica gel, eluent: CH2Cl2/MeOH 9:1) followed by recrystallization from ethanol. Characterization includes:

Chemical Reactions Analysis

Types of Reactions: N1,N1-Diethyl-N2-(2-(4-ethylphenyl)quinolin-4-yl)ethane-1,2-diamine hydrobromide can undergo various chemical reactions, including:

Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions may involve reagents like lithium aluminum hydride or sodium borohydride.

Substitution: The compound can participate in nucleophilic substitution reactions, where the diethylamine group can be replaced by other nucleophiles.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives with additional functional groups, while reduction can produce simpler amine derivatives.

Scientific Research Applications

N1,N1-Diethyl-N2-(2-(4-ethylphenyl)quinolin-4-yl)ethane-1,2-diamine hydrobromide has several scientific research applications:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

Medicine: Explored as a potential pharmaceutical agent due to its quinoline core, which is known for its therapeutic effects.

Industry: Utilized in the development of agrochemicals and other industrial products.

Mechanism of Action

The mechanism of action of N1,N1-Diethyl-N2-(2-(4-ethylphenyl)quinolin-4-yl)ethane-1,2-diamine hydrobromide involves its interaction with specific molecular targets. The quinoline core can intercalate with DNA, disrupting cellular processes and leading to its biological effects. Additionally, the compound may inhibit certain enzymes or receptors, contributing to its therapeutic potential.

Comparison with Similar Compounds

N1,N1-Diethyl-N2-(2-(4-ethylphenyl)quinolin-4-yl)ethane-1,2-diamine Hydrochloride

- Molecular Formula : C22H28ClN3

- Key Differences :

- Counterion : Hydrochloride (Cl⁻) vs. hydrobromide (Br⁻). Bromide salts typically exhibit higher solubility in polar solvents.

- Molecular Weight : 370.0 g/mol (HCl) vs. 414.4 g/mol (HBr).

- Applications : Both salts are likely used in medicinal chemistry, but the choice of counterion may influence pharmacokinetics (e.g., dissolution rate, stability) .

N1-(2-(4-Methoxyphenyl)quinolin-4-yl)-N2,N2-dimethylethane-1,2-diamine Hydrobromide

- Molecular Formula : C20H24BrN3O

- Key Differences: Substituents: Methoxy (OCH₃) vs. ethyl (C₂H₅) on the phenyl ring. Amine Groups: Dimethyl (N(CH₃)₂) vs. diethyl (N(C₂H₅)₂). Diethyl groups increase steric bulk and lipophilicity. Applications: The methoxy derivative (CAS 853349-68-5) is commercially available for research, suggesting utility in drug discovery or material science .

N1,N1-Diethyl-N2-(4-methylbenzo[d]thiazol-2-yl)ethane-1,2-diamine Hydrochloride

- Molecular Formula : C14H22ClN3S

- Key Differences: Core Structure: Benzothiazole vs. quinoline. Benzothiazole is less aromatic but contains sulfur, which may enhance metal-binding or redox activity. Substituents: Methyl on benzothiazole vs. ethylphenyl on quinoline. Applications: Benzothiazole derivatives are often explored as kinase inhibitors or antimicrobial agents .

N1-(2,8-Bis(trifluoromethyl)quinolin-4-yl)ethane-1,2-diamine (Antiviral Compound 3a)

- Molecular Formula : C14H12F6N3

- Key Differences: Substituents: Two trifluoromethyl (CF₃) groups on quinoline vs. ethylphenyl. CF₃ groups increase electronegativity and metabolic stability. Activity: Exhibits potent anti-Zika virus activity (EC₅₀ = 0.80 µM, SI = 243.75), highlighting the impact of electron-withdrawing groups on antiviral efficacy .

Structural and Functional Analysis Table

Research Findings and Implications

Impact of Counterions : Hydrobromide salts generally offer better solubility than hydrochlorides, which may enhance bioavailability in drug formulations .

Substituent Effects: Ethyl vs. Methoxy: Ethyl groups improve lipophilicity, favoring membrane penetration, while methoxy enhances electron density for target binding . Trifluoromethyl Groups: Increase metabolic stability and target affinity, as seen in antiviral quinoline derivatives .

Core Structure Variations: Quinoline derivatives are prioritized for anticancer/antiviral applications due to their planar aromatic systems, facilitating intercalation or enzyme inhibition. Benzothiazole derivatives leverage sulfur’s redox activity for diverse applications, including corrosion inhibition .

Biological Activity

N1,N1-Diethyl-N2-(2-(4-ethylphenyl)quinolin-4-yl)ethane-1,2-diamine hydrobromide is a complex organic compound with significant potential in medicinal chemistry. This article explores its biological activity, focusing on its mechanisms of action, interactions with biological targets, and relevant case studies.

Chemical Structure and Properties

The compound has a molecular formula of and a molecular weight of approximately 384.0 g/mol. Its structure features a quinoline moiety and an ethylphenyl group, which contribute to its biological activity through specific molecular interactions.

| Property | Value |

|---|---|

| Molecular Formula | C23H30BrN3 |

| Molecular Weight | 384.0 g/mol |

| CAS Number | 853349-60-7 |

| Structural Features | Quinoline ring, Ethyl groups |

Mechanisms of Biological Activity

The biological activity of this compound is primarily attributed to its interaction with various molecular targets:

- Enzyme Inhibition : The compound may inhibit enzymes involved in DNA replication or repair. This inhibition can lead to a reduction in cell proliferation, making it a candidate for anti-cancer therapies.

- Signal Transduction Pathways : Research indicates that this compound could interfere with critical signaling pathways such as the MAPK/ERK pathway, which is essential for cell growth and survival. Disruption of these pathways may provide therapeutic benefits in conditions characterized by aberrant cell signaling.

- Receptor Interactions : The compound may interact with specific receptors involved in cellular processes, providing insights into its potential therapeutic effects against various diseases.

Case Studies and Research Findings

Several studies have investigated the biological activity of related compounds, providing context for the potential applications of this compound:

- Anticancer Activity : In vitro studies have shown that compounds with similar structures exhibit significant anticancer properties by inducing apoptosis in cancer cells through the activation of caspases and modulation of Bcl-2 family proteins . These findings suggest that this compound may possess similar effects.

- Antimicrobial Properties : A series of quinoline derivatives have demonstrated antimicrobial activity against various pathogens. The structural similarities indicate that this compound could also exhibit antimicrobial effects, warranting further investigation .

Q & A

Synthesis & Characterization

Q1. (Basic) What are the standard synthetic routes for preparing N1,N1-Diethyl-N2-(2-(4-ethylphenyl)quinolin-4-yl)ethane-1,2-diamine hydrobromide, and how can purity be validated? Methodological Answer:

- Synthesis : Adapt protocols from analogous quinoline-diamine compounds, such as nucleophilic substitution between 4-chloroquinoline derivatives and ethylenediamine under reflux in anhydrous solvents (e.g., ethanol or DCM) . For the hydrobromide salt, treat the free base with HBr in a polar solvent.

- Purity Validation : Use HPLC (C18 column, acetonitrile/water gradient) to confirm >95% purity. Complement with HRMS (e.g., ESI-MS) for molecular weight confirmation and IR spectroscopy to identify amine and quinoline functional groups .

Q2. (Advanced) How can sonochemistry improve the scalability of this compound’s synthesis while minimizing side reactions? Methodological Answer:

- Apply ultrasonic irradiation to enhance reaction kinetics and yield in the coupling step between the quinoline core and diethyl-ethylenediamine. Sonochemistry reduces reaction time (e.g., from 24 hours to 4–6 hours) and improves regioselectivity by promoting even mixing and reducing thermal degradation . Monitor by TLC and optimize frequency (20–40 kHz) and power settings to suppress byproducts like N-alkylation isomers .

Structural Analysis

Q3. (Basic) Which spectroscopic techniques are critical for confirming the compound’s structural integrity? Methodological Answer:

- 1H/13C NMR : Assign peaks for the quinoline aromatic protons (δ 8.2–8.8 ppm), ethylphenyl substituents (δ 1.2–1.4 ppm for CH3), and diethylamine groups (δ 2.5–3.0 ppm for N-CH2) .

- X-ray Crystallography : Resolve the hydrobromide salt’s crystal structure using SHELXL for refinement, focusing on hydrogen-bonding patterns between the bromide ion and amine protons .

Q4. (Advanced) How can computational methods (e.g., DFT) predict crystallographic packing patterns or stability of the hydrobromide salt? Methodological Answer:

- Perform density functional theory (DFT) calculations (B3LYP/6-311G**) to model lattice energy and hydrogen-bond networks. Compare with experimental XRD data to identify discrepancies caused by solvent inclusion or polymorphism .

Biological Activity & Mechanisms

Q5. (Basic) What in vitro assays are recommended for preliminary screening of anticancer activity? Methodological Answer:

- Cytotoxicity : Use MTT assays on cancer cell lines (e.g., MCF-7, HeLa) with 48–72 hr exposure. Include chloroquine analogs as positive controls .

- Selectivity : Compare IC50 values against non-cancerous cells (e.g., HEK293) to assess therapeutic index .

Q6. (Advanced) How can researchers investigate this compound’s potential to stabilize G-quadruplex DNA and repress oncogenes like c-MYC? Methodological Answer:

- FRET Assays : Use fluorescently labeled G-quadruplex sequences (e.g., c-MYC promoter) to measure stabilization (ΔTm) .

- Molecular Docking : Model interactions between the compound’s diethylamine groups and quadruplex grooves (AutoDock Vina). Validate with circular dichroism (CD) spectroscopy to track conformational changes .

Data Analysis & Optimization

Q7. (Advanced) How should researchers address contradictions in reported IC50 values across studies (e.g., variability in leukemia vs. breast cancer cell lines)? Methodological Answer:

- Standardization : Replicate assays using identical cell lines (e.g., CCRF-CEM for leukemia), passage numbers, and serum conditions.

- Mechanistic Profiling : Perform RNA-seq to identify cell-type-specific pathways (e.g., apoptosis vs. autophagy) influenced by the compound .

Q8. (Advanced) What strategies optimize the compound’s solubility and bioavailability without altering its core structure? Methodological Answer:

- Salt Screening : Test alternative counterions (e.g., hydrochloride, mesylate) and characterize solubility via shake-flask experiments .

- Prodrug Design : Introduce hydrolyzable groups (e.g., acetyl) to the ethylenediamine moiety, and assess release kinetics in simulated physiological conditions .

Analytical & Stability Studies

Q9. (Basic) Which accelerated stability conditions (e.g., pH, temperature) should be prioritized for long-term storage studies? Methodological Answer:

- Forced Degradation : Expose the compound to 40°C/75% RH for 4 weeks (ICH Q1A guidelines). Monitor degradation by HPLC for byproducts like hydrolyzed quinoline or oxidized amines .

- pH Stability : Test solubility and integrity in buffers (pH 1–9) to identify degradation hotspots (e.g., acid-labile ethylphenyl groups) .

Comparative Studies

Q10. (Advanced) How does the hydrobromide salt’s activity compare to analogues with fluorophenyl or methoxyquinoline substituents? Methodological Answer:

- SAR Analysis : Synthesize derivatives with systematic substitutions (e.g., 4-fluorophenyl instead of 4-ethylphenyl) and compare logP values (HPLC) and cytotoxicity .

- Meta-Analysis : Aggregate published data on similar compounds (e.g., N1,N1-diethyl-N2-(7-fluoroquinolin-4-yl)ethane-1,2-diamine) to identify trends in substituent effects .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.